REACTION_CXSMILES
|
C([N:9]1[CH2:14][CH2:13][C:12]2([CH2:19][C:18](=[O:20])[C:17]3[CH:21]=[CH:22][CH:23]=[CH:24][C:16]=3[S:15]2)[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1.[ClH:25]>C(O)C>[ClH:25].[NH:9]1[CH2:14][CH2:13][C:12]2([CH2:19][C:18](=[O:20])[C:17]3[CH:21]=[CH:22][CH:23]=[CH:24][C:16]=3[S:15]2)[CH2:11][CH2:10]1 |f:3.4|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from ethanol
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1CCC2(CC1)SC1=C(C(C2)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |